molecular formula C16H16N2O5 B12082569 Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

Methyl (Z)-3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate

Cat. No.: B12082569
M. Wt: 316.31 g/mol
InChI Key: MAZIPIWGXDROTF-XFXZXTDPSA-N
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Description

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is an organic compound with the molecular formula C16H16N2O5. It is known for its role as an intermediate in the synthesis of β-methoxyacrylate analogs, which exhibit antifungal activity . This compound is characterized by its complex structure, which includes a methoxy group, a pyrimidinyl group, and an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of benzeneacetic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid or base catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The use of automated systems and stringent quality control measures are essential in industrial settings to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate involves its interaction with specific molecular targets. In the case of its antifungal activity, it is believed to inhibit the synthesis of essential fungal cell components, thereby disrupting cell function and leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with key enzymes and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Azoxystrobin: A well-known antifungal agent with a similar β-methoxyacrylate structure.

    Pyraclostrobin: Another antifungal compound with a similar mode of action.

Uniqueness

(E)-Methyl 3-methoxy-2-(2-((6-methoxypyrimidin-4-yl)oxy)phenyl)acrylate is unique due to its specific structural features, such as the methoxy and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of various antifungal agents highlights its importance in chemical research and industrial applications .

Properties

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

methyl (Z)-3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate

InChI

InChI=1S/C16H16N2O5/c1-20-9-12(16(19)22-3)11-6-4-5-7-13(11)23-15-8-14(21-2)17-10-18-15/h4-10H,1-3H3/b12-9-

InChI Key

MAZIPIWGXDROTF-XFXZXTDPSA-N

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC)C(=O)OC

Origin of Product

United States

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